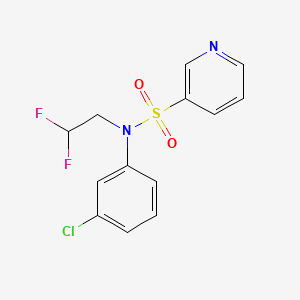
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide, also known as DPC 333, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This enzyme is involved in the regulation of pH in cancer cells, and its inhibition by N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 can lead to the acidification of the intracellular environment, resulting in cancer cell death.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the induction of apoptosis in cancer cells. Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme is overexpressed in many types of cancer cells, and its inhibition can lead to the acidification of the intracellular environment, resulting in cancer cell death. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is important for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This enzyme is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 can lead to the acidification of the intracellular environment, resulting in cancer cell death. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is important for the maintenance of tissue homeostasis.
実験室実験の利点と制限
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to have high selectivity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. However, there are also some limitations to the use of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, the mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333. One possible direction is to investigate its potential applications in combination therapy with other anticancer agents. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have synergistic effects with other anticancer agents, and further research is needed to identify the optimal combination therapy for different types of cancer. Another possible direction is to investigate the mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 in more detail. Further research is needed to elucidate its molecular targets and signaling pathways, and to identify the downstream effectors of its anticancer activity. Finally, the development of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 analogs with improved pharmacokinetic and pharmacodynamic properties is another direction for future research.
合成法
The synthesis of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 involves the reaction of 3-chloroaniline with 2,2-difluoroethylamine and pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333.
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-3-1-4-11(7-10)18(9-13(15)16)21(19,20)12-5-2-6-17-8-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXHDUYEOWELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol](/img/structure/B6626747.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6626769.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626780.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626785.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)

![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate](/img/structure/B6626841.png)
